molecular formula C11H17O3P B091049 Diethyl (3-methylphenyl)phosphonate CAS No. 15286-13-2

Diethyl (3-methylphenyl)phosphonate

Cat. No. B091049
CAS RN: 15286-13-2
M. Wt: 228.22 g/mol
InChI Key: PTTQZSAKTKNWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (3-methylphenyl)phosphonate is an organophosphorus compound . It is a derivative of phosphonic acid, with the general structure ROP(=O)OR’ (R,R’ = organyl group) .


Synthesis Analysis

The synthesis of Diethyl (3-methylphenyl)phosphonate can be achieved through various methods. One such method involves the palladium-catalyzed α, β-homodiarylation of vinyl esters . Another method involves the Michael addition of H-phosphonates .


Molecular Structure Analysis

The molecular formula of Diethyl (3-methylphenyl)phosphonate is C11H17O3P . It has an average mass of 228.225 Da and a monoisotopic mass of 228.091537 Da . The molecule contains a total of 35 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 phosphonate .


Chemical Reactions Analysis

Diethyl (3-methylphenyl)phosphonate can participate in various chemical reactions. For instance, it can undergo Michael addition of H-phosphonates . It can also react with different Michael acceptors .


Physical And Chemical Properties Analysis

Diethyl (3-methylphenyl)phosphonate has a density of 1.1±0.1 g/cm3, a boiling point of 340.7±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.1±3.0 kJ/mol and a flash point of 173.6±42.4 °C . The compound has an index of refraction of 1.489 and a molar refractivity of 64.9±0.3 cm3 .

Scientific Research Applications

  • Synthesis and Anticorrosion Properties : Diethyl (phenylamino) methyl phosphonate derivatives, including Diethyl(phenyl(phenylamino)methyl)phosphonate, have been synthesized and studied for their anticorrosion properties. These compounds showed effective corrosion inhibition for carbon steel in hydrochloric acid, making them potentially useful in industrial applications (Moumeni et al., 2020).

  • Corrosion Inhibitors for Mild Steel : α-Aminophosphonates, such as diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, have been synthesized and demonstrated significant inhibition of mild steel corrosion in hydrochloric acid. These findings are relevant for industrial pickling processes (Gupta et al., 2017).

  • Structural Characterization of α-Phosphonates : Research on the synthesis and crystal structures of various diethyl [(arylamino)(4-ethynylphenyl) methyl] phosphonate derivatives has been conducted. These compounds are of interest due to their potential biological activities, including roles as enzyme inhibitors, antibacterial agents, and antitumor agents (Ouahrouch et al., 2014).

  • Synthesis of Enantiomeric Phosphocarnitine : Research has been conducted on transforming diethyl (S)-2,3-epoxypropylphosphonate into (S)-phosphocarnitine, a compound with potential applications in biochemistry and pharmaceuticals (Wróblewski & Hałajewska-Wosik, 2002).

  • Spectroscopic and Computational Insights into Phosphonate Compounds : A study on the spectroscopic properties and computational insights of novel imino phosphonate compounds was conducted. These compounds are significant due to their structural properties and pharmacological activities (Ali et al., 2020).

  • Synthesis and Herbicidal Activity : Research on the synthesis of diethyl [(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)–(4-fluorophenyl)methyl] phosphonate and its potential as a herbicide has been explored (Xiao et al., 2008).

  • Photodegradation of Phosphonates in Water : A study on the photodegradation of phosphonates in water, including their breakdown into metabolites such as aminomethylphosphonic acid (AMPA), highlighted their environmental impact (Lesueur et al., 2005).

Safety and Hazards

Diethyl (3-methylphenyl)phosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1-diethoxyphosphoryl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O3P/c1-4-13-15(12,14-5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTQZSAKTKNWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452196
Record name Diethyl (3-methylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (3-methylphenyl)phosphonate

CAS RN

15286-13-2
Record name Diethyl (3-methylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromotoluene (5 g) in tetrahydrofuran at −78° C. was added tert-butyllithium (35 ml of a 1.7 M solution in pentane). The mixture was stirred at −78° C. for 1 hour and diethl chlorophosphate (5.1 ml) was added. After 2 hours the mixture was warmed to 0° C., quenched with aqueous ammonium chloride and partitioned between ethyl acetate and water. The organic phase was dried (MgSO4) and evaporated. Purified by chromatography eluting with 40% ethyl acetate in isohexane. Yield 2.7 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (3-methylphenyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl (3-methylphenyl)phosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl (3-methylphenyl)phosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl (3-methylphenyl)phosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl (3-methylphenyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl (3-methylphenyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.